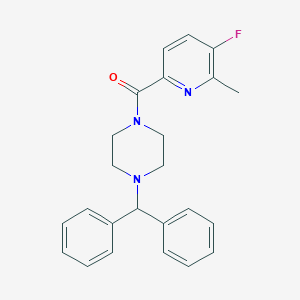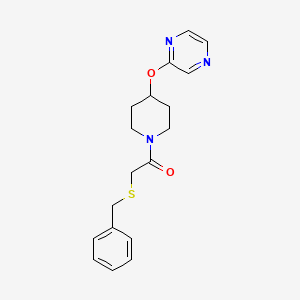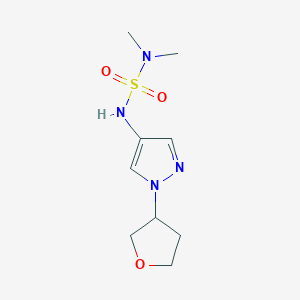
1-(Diphenylmethyl)-4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diphenylmethyl)-4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is a piperazine derivative that has shown promising results in various studies, and therefore, it has become a topic of interest among researchers.
Mechanism of Action
The mechanism of action of 1-(Diphenylmethyl)-4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazine is not fully understood. However, studies have suggested that the compound exerts its effects by inhibiting the activity of certain enzymes and proteins in the body, particularly those involved in the growth and proliferation of cancer cells and the aggregation of amyloid-beta peptides.
Biochemical and Physiological Effects:
1-(Diphenylmethyl)-4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazine has been reported to have various biochemical and physiological effects. In cancer cells, the compound has been shown to inhibit cell growth and induce apoptosis, which is programmed cell death. In addition, it has also been reported to inhibit the migration and invasion of cancer cells. In neurological disorders, the compound has been reported to inhibit the aggregation of amyloid-beta peptides, which are known to play a role in the development of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
1-(Diphenylmethyl)-4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazine has several advantages as a compound for lab experiments. It is relatively easy to synthesize, and it has been reported to have good purity and high yield. In addition, it has shown promising results in various studies, indicating its potential as a treatment for cancer and neurological disorders. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to elucidate its effects on the body. In addition, more studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on 1-(Diphenylmethyl)-4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazine. One direction is to further investigate its mechanism of action and how it exerts its effects on cancer cells and amyloid-beta peptides. Another direction is to conduct more studies to determine its safety and efficacy in humans, particularly in the treatment of cancer and neurological disorders. In addition, further research is needed to explore its potential applications in other areas, such as infectious diseases and autoimmune disorders.
Synthesis Methods
The synthesis of 1-(Diphenylmethyl)-4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazine involves the reaction of 5-fluoro-6-methyl-2-pyridinecarboxylic acid with diphenylmethylamine in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with piperazine in the presence of a base such as triethylamine to obtain the final product. This method has been reported to yield the compound in good purity and high yield.
Scientific Research Applications
1-(Diphenylmethyl)-4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazine has shown potential applications in the development of new drugs. It has been reported to have inhibitory effects on the growth of cancer cells, particularly in breast cancer and prostate cancer. In addition, it has also shown potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been reported to inhibit the aggregation of amyloid-beta peptides, which are known to play a role in the development of Alzheimer's disease.
properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O/c1-18-21(25)12-13-22(26-18)24(29)28-16-14-27(15-17-28)23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,23H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPQZHPWXVOULO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diphenylmethyl)-4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis(3,5-ditert-butyl-4-methoxyphenyl)-[2-[(1R)-1-dicyclohexylphosphanylethyl]cyclopenten-1-yl]phosphane;carbanide;cyclopentene;iron(2+)](/img/structure/B2547240.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2547241.png)

![8-{4-[(4-Fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2547247.png)
![N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2547248.png)

![N'-[(1E)-{[(2,4-dichlorophenyl)methoxy]amino}methylidene]pyridine-4-carbohydrazide](/img/structure/B2547252.png)



![2-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2547259.png)

![N-(3-cyanophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2547261.png)
![(3-Chlorophenyl)-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2547262.png)